molecular formula C15H22N2O3 B119262 Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 158985-25-2

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B119262
CAS No.: 158985-25-2
M. Wt: 278.35 g/mol
InChI Key: YEHWSWXESXPBOS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-piperazine-1-yl-phenol with di-tert-butyl dicarbonate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and requires stirring for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological targets, making the compound valuable in drug development and other scientific research applications.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHWSWXESXPBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470641
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-25-2
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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